molecular formula C12H26N2O2 B8272559 2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine

Cat. No.: B8272559
M. Wt: 230.35 g/mol
InChI Key: GDGLXYQUQOWTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine is a useful research compound. Its molecular formula is C12H26N2O2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

2-[4-(oxan-2-yloxy)butyl]propane-1,3-diamine

InChI

InChI=1S/C12H26N2O2/c13-9-11(10-14)5-1-3-7-15-12-6-2-4-8-16-12/h11-12H,1-10,13-14H2

InChI Key

GDGLXYQUQOWTJL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCC(CN)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.8 g (0.18 mol) of lithium aluminium hydride were added with exclusion of moisture to 400 ml of absolute THF in a 1000-ml round-bottomed flask with reflux condenser and dropping funnel. Next, 15.5 g (0.06 mol) of the substituted malonic acid amide [18] in 100 ml absolute THF was slowly added dropwise and reflux-heated for 4 hours, then cooled to 0° C. 8 ml of water was carefully added followed by 6 ml of 20% caustic soda solution and a further 30 ml of water. The mixture was filtered and the remaining precipitate was twice extracted by boiling with THF. The combined filtrates were washed with saturated common-salt solution and dried over sodium sulphate. The solvent was removed in the rotary evaporator and the residue was distilled in vacuo.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
substituted malonic acid amide
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

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